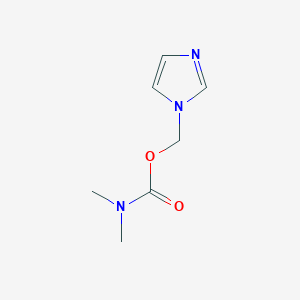

1H-imidazol-1-ylmethyl dimethylcarbamate

Descripción

1H-Imidazol-1-ylmethyl dimethylcarbamate is a carbamate derivative featuring an imidazole core substituted with a dimethylcarbamoyloxymethyl group. This compound, also known by its synonym Dimetilan, is structurally characterized by the presence of a 1H-imidazole ring linked to a dimethylcarbamate moiety via a methylene bridge .

Propiedades

Fórmula molecular |

C7H11N3O2 |

|---|---|

Peso molecular |

169.18g/mol |

Nombre IUPAC |

imidazol-1-ylmethyl N,N-dimethylcarbamate |

InChI |

InChI=1S/C7H11N3O2/c1-9(2)7(11)12-6-10-4-3-8-5-10/h3-5H,6H2,1-2H3 |

Clave InChI |

NWQCSLYBHXHLMI-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)OCN1C=CN=C1 |

SMILES canónico |

CN(C)C(=O)OCN1C=CN=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Propargyl 1H-Imidazole-1-carboxylate

- Structure : Features a propargyl ester instead of a dimethylcarbamate group.

- Key Differences : The propargyl ester introduces alkyne functionality, which may enhance reactivity in click chemistry or polymerization applications. In contrast, the dimethylcarbamate group in the target compound likely improves hydrolytic stability due to the carbamate’s resistance to esterases .

Ethyl 1H-Imidazole-1-Acetate

- Structure : Contains an ethyl acetate substituent rather than a carbamate.

- Applications : Widely used in pharmaceuticals and agrochemicals due to its imidazole-mediated bioactivity. The acetate group may confer lower persistence in environmental matrices compared to carbamates, which are often more stable .

Imidazole Derivatives with Varied Substituents

4-Substituted 1H-Imidazole Carbamates ()

Compounds 5{22}–5{25} in feature dibenzylamino, N-methylbenzylamino, and piperazinyl groups at the 4-position of the imidazole ring, paired with a benzyloxyglycyl carbonyl group at the 5-position.

- Key Contrasts : These derivatives prioritize bulky aromatic or heterocyclic substituents, which may enhance binding affinity in enzyme inhibition (e.g., protease or kinase targets). The target compound’s simpler dimethylcarbamate substituent likely reduces steric hindrance, favoring applications requiring rapid metabolic clearance.

Ethyl/Methyl Imidazole Carboxylates ()

Examples include Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) and Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate (3j) .

- Physical Properties : Melting points range from 106–157°C, with NMR data confirming substituent-induced electronic effects (e.g., electron-withdrawing groups like Cl or F alter ring proton chemical shifts).

- Comparison : The target compound’s lack of aromatic substituents may result in lower melting points and altered solubility profiles.

| Compound | Substituents (Positions) | Melting Point (°C) | Key Applications |

|---|---|---|---|

| Target Compound | Dimethylcarbamate (1-ylmethyl) | Not reported | Potential agrochemicals |

| 3f (Ethyl carboxylate) | 4-Fluorophenyl, 2-Phenyl | 119–120 | Medicinal chemistry lead |

| 3j (Methyl carboxylate) | 4-Chlorophenyl, 2-Phenyl | 157–158 | Enzyme inhibition studies |

| 5{22} (Dibenzylamino) | Dibenzylamino (4), Benzyloxyglycyl (5) | Not reported | Protease inhibitor scaffolds |

3-(1H-Imidazol-1-ylmethyl) Piperidinyl Inhibitors ()

These compounds, such as SCH 66336 derivatives, exhibit picomolar potency against farnesyl transferase (FT), a cancer therapeutic target.

- Mechanistic Insight : The imidazole ring coordinates with catalytic zinc ions in FT, while the piperidinyl-benzocycloheptapyridine moiety enhances hydrophobic binding.

Environmental and Toxicological Profiles

Carbamates generally exhibit higher neurotoxicity than carboxylates, implying that 1H-imidazol-1-ylmethyl dimethylcarbamate may require stringent handling protocols compared to ethyl/methyl carboxylate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.